Technical Whitepaper: 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine – Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Technical Whitepaper: 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine – Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
The compound 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine is a highly specialized, sterically constrained arylcycloalkylamine building block. In modern drug discovery, the 1-aryl-1-cycloalkylamine scaffold is recognized as a "privileged structure," frequently utilized in the design of central nervous system (CNS) therapeutics, including NMDA receptor antagonists and monoamine reuptake inhibitors.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural causality, and self-validating synthetic protocols. By leveraging advanced organometallic chemistry—specifically Ellman's sulfinamide auxiliary—researchers can achieve highly pure yields of this sterically demanding α-branched amine[1].
Physicochemical & Structural Profiling
The integration of specific functional groups onto the 1-phenylcyclopentan-1-amine base structure is not arbitrary; it is a deliberate strategy to modulate pharmacokinetics and target binding.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the target compound[2]:
| Property | Value | Scientific Implication |
| Chemical Name | 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine | Standard IUPAC nomenclature. |
| CAS Registry Number | 1341275-49-7 | Unique identifier for procurement/IP[2]. |
| Molecular Formula | C₁₂H₁₆FN | Confirms base stoichiometry[2]. |
| Molecular Weight | 193.26 g/mol | Highly ligand-efficient (LE); ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | 26.02 Ų | Excellent blood-brain barrier (BBB) penetration profile (< 90 Ų). |
| Hydrogen Bond Donors (HBD) | 1 (-NH₂) | Facilitates critical salt-bridge formation with receptor aspartate/glutamate residues. |
| Hydrogen Bond Acceptors (HBA) | 2 (N, F) | Enhances target residence time via dipole interactions. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon target binding. |
Structural Causality and Mechanistic Insights
-
The ortho-Fluoro Effect: The fluorine atom at the 2-position of the phenyl ring introduces a strong dipole and steric bulk. This creates electrostatic repulsion with the adjacent primary amine, effectively "locking" the phenyl ring perpendicular to the cyclopentane ring. This conformational restriction is critical for achieving selectivity in deep, narrow receptor pockets.
-
The meta-Methyl Group: The methyl group at the 5-position serves a dual purpose. First, it acts as a lipophilic vector to engage hydrophobic sub-pockets in target proteins. Second, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich meta position, thereby increasing the biological half-life of the scaffold.
Synthetic Methodologies
Synthesizing α-branched tertiary carbinamines is notoriously difficult due to the steric hindrance of the ketone precursor and the tendency of imines to undergo competitive enolization or reduction. To overcome this, the Ellman Sulfinamide Pathway is the gold standard[3].
Route A: Ellman's Auxiliary-Mediated Synthesis (Preferred Protocol)
This protocol utilizes tert-butanesulfinamide to activate the ketone and direct the subsequent Grignard addition, ensuring high chemoselectivity and yield[4].
Phase 1: Ketimine Condensation
-
Reagents: Cyclopentanone (1.0 eq), tert-butanesulfinamide (1.05 eq), Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 eq), anhydrous THF.
-
Procedure: Combine reagents in anhydrous THF under a nitrogen atmosphere. Heat to reflux (65 °C) for 12–18 hours. Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the organic layer.
-
Causality: Cyclopentanone is sterically hindered and less electrophilic than an aldehyde. Ti(OEt)₄ is strictly required because it acts as both a Lewis acid (coordinating the ketone oxygen to increase electrophilicity) and an irreversible water scavenger, driving the unfavorable equilibrium toward the N-sulfinyl ketimine[4].
Phase 2: Grignard Addition
-
Reagents: N-cyclopentylidene-tert-butanesulfinamide (1.0 eq), 2-Fluoro-5-methylphenylmagnesium bromide (1.5 eq), anhydrous CH₂Cl₂.
-
Procedure: Cool the imine solution in CH₂Cl₂ to -48 °C. Add the Grignard reagent dropwise. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Causality: The highly polarized C=N bond of the sulfinyl imine is an excellent electrophile. Maintaining a low temperature (-48 °C) suppresses competitive enolization of the ketimine and prevents reduction side-reactions, ensuring the nucleophile cleanly attacks the imine carbon[4].
Phase 3: Acidic Cleavage
-
Reagents: Sulfinamide intermediate, 4M HCl in 1,4-dioxane, Methanol.
-
Procedure: Dissolve the intermediate in a 1:1 mixture of MeOH and 4M HCl/dioxane. Stir at room temperature for 2 hours. Concentrate in vacuo, then triturate with diethyl ether to precipitate the product.
-
Causality: The N-S bond of the sulfinamide is highly acid-labile. Anhydrous HCl cleanly cleaves this bond without hydrolyzing the amine, yielding the target compound directly as a highly pure, stable hydrochloride salt[3].
Synthetic Workflow Visualization
Fig 1. Ellman's sulfinamide-mediated synthesis of 1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine.
Analytical Characterization Workflow
To self-validate the success of the synthesis, the following analytical signatures must be confirmed:
-
High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]⁺ peak at m/z 194.1345.
-
¹H NMR (400 MHz, CDCl₃):
-
The cyclopentyl methylene protons will appear as a complex multiplet (8H) between δ 1.60–2.20 ppm.
-
The aryl methyl group will present as a sharp singlet (3H) at δ 2.32 ppm.
-
The aromatic protons (3H) will split into distinct multiplets between δ 6.85–7.20 ppm, heavily influenced by J-coupling with the fluorine atom.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A critical diagnostic peak will appear around δ -118 ppm. The multiplicity (typically a doublet of multiplets) confirms the ortho-relationship of the fluorine to the bulky cyclopentylamine group.
Applications in Medicinal Chemistry
1-(2-Fluoro-5-methylphenyl)cyclopentan-1-amine is a prime candidate for scaffold hopping in neuropharmacology. Arylcycloalkylamines are known to act as uncompetitive channel blockers of the NMDA receptor and as inhibitors of the dopamine and serotonin transporters (DAT/SERT).
By utilizing this specific fluorinated and methylated derivative, drug designers can fine-tune the basicity (pKa) of the amine. The electron-withdrawing nature of the ortho-fluorine slightly lowers the amine's pKa compared to the unfluorinated analog, which can optimize the ratio of ionized to unionized drug at physiological pH (7.4), thereby enhancing BBB permeability while maintaining target engagement.
Pharmacological Target Logic
Fig 2. Dual-target neuropharmacological pathways modulated by arylcycloalkylamine derivatives.
References
-
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010, 110(6), 3600-3740. URL:[Link]
-
Ellman Laboratory. "Asymmetric Synthesis of Amines". Yale University Chemistry. URL:[Link]
